molecular formula C7H3BrFIO B2956033 6-Bromo-3-fluoro-2-iodobenzaldehyde CAS No. 2090979-96-5

6-Bromo-3-fluoro-2-iodobenzaldehyde

Cat. No. B2956033
CAS RN: 2090979-96-5
M. Wt: 328.907
InChI Key: VQEJBIQCTBQPRH-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H3BrFIO . It has a molecular weight of 328.91 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-fluoro-2-iodobenzaldehyde is 1S/C7H3BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H . This code provides a specific representation of the molecule’s structure, indicating the presence of bromine (Br), fluorine (F), and iodine (I) atoms in the benzaldehyde ring .


Physical And Chemical Properties Analysis

6-Bromo-3-fluoro-2-iodobenzaldehyde is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

6-Bromo-3-fluoro-2-iodobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic compounds due to its reactive halogen substituents. These substituents can undergo various chemical reactions, enabling the construction of diverse molecular architectures. For instance, it is used in the Friedländer synthesis to incorporate bromoquinoline into novel chelating ligands, highlighting its utility in forming bidentate and tridentate ligands which are crucial in the development of coordination compounds and potential catalytic systems (Yi Hu, Gang Zhang, & R. Thummel, 2003). Additionally, 6-Bromo-3-fluoro-2-iodobenzaldehyde's derivatives are involved in palladium-catalyzed synthesis, offering pathways to synthesize 1-aryl-1H-indazoles, which are significant in medicinal chemistry for their potential biological activities (C. Cho et al., 2004).

Material Science and Optical Properties

In material science, derivatives of 6-Bromo-3-fluoro-2-iodobenzaldehyde are explored for their optical properties. Research into bromine-substituted dimethoxybenzaldehydes, for example, has shown that bromine substitution can significantly enhance the non-linear optical properties of materials, making them potential candidates for applications in optical devices and materials science. Such studies underscore the compound's role in developing new materials with specific electronic and optical characteristics (Antônio S. N. Aguiar et al., 2022).

Environmental and Biological Studies

While the focus on 6-Bromo-3-fluoro-2-iodobenzaldehyde primarily revolves around its synthetic applications, derivatives and related compounds are also of interest in environmental and biological contexts. For example, bromophenols from marine red algae showing radical scavenging activity highlight the broader relevance of halogenated compounds in natural product chemistry and potential antioxidant properties (Ke-kai Li et al., 2008). This suggests avenues for research into halogenated aldehydes' roles in marine ecosystems and their potential biomedical applications.

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements H301, H311, and H331 suggest that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-3-fluoro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEJBIQCTBQPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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